Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate

Description

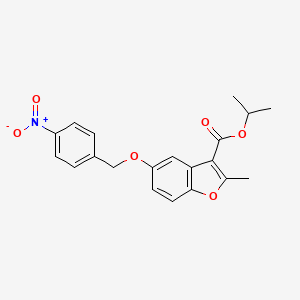

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 2-methyl substituent on the benzofuran core, an isopropyl ester at the 3-position, and a 4-nitrobenzyloxy group at the 5-position (Fig. 1).

Propriétés

IUPAC Name |

propan-2-yl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-12(2)26-20(22)19-13(3)27-18-9-8-16(10-17(18)19)25-11-14-4-6-15(7-5-14)21(23)24/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVZBCBWFTXOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the hydroxyl group of the benzofuran core.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The nitrobenzyl ether group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Reduction of Nitro Group: Aminobenzyl derivative

Hydrolysis of Ester Group: Carboxylic acid derivative

Substitution Reactions: Various substituted benzofuran derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate exhibit anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the nitro group may enhance these effects by participating in redox reactions within cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that nitro-substituted benzofurans showed significant cytotoxicity against breast cancer cells, suggesting potential pathways for further development of this compound as an anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzofuran derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study : A recent study demonstrated that a related compound exhibited effective antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Material Science

1. Photovoltaic Applications

The unique structural features of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate make it suitable for applications in organic photovoltaics (OPVs). The compound can be incorporated into polymer blends to enhance light absorption and charge transport.

Research Findings : Studies have shown that incorporating nitro-substituted benzofurans into photovoltaic materials can improve efficiency due to their favorable electronic properties .

Environmental Studies

1. Environmental Remediation

Due to its chemical stability and potential reactivity, isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may be investigated for use in environmental remediation processes, particularly in the degradation of pollutants.

Research Insights : Preliminary studies suggest that compounds with similar structures can facilitate the breakdown of organic pollutants in water through advanced oxidation processes .

Mécanisme D'action

The mechanism of action of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzyl group can interact with various molecular targets, leading to changes in cellular pathways and biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate

Structural Differences : The ethyl ester variant () shares the same benzofuran core and 4-nitrobenzyloxy substituent but differs in the ester group (ethyl vs. isopropyl).

Physicochemical Impact :

- Lipophilicity : The isopropyl ester likely increases logP compared to the ethyl analog due to greater hydrophobicity.

- Metabolic Stability : Bulkier esters (e.g., isopropyl) may resist enzymatic hydrolysis more effectively than smaller esters (e.g., ethyl), prolonging half-life .

Applications : Ethyl esters are often intermediates in prodrug synthesis, whereas isopropyl derivatives may be optimized for sustained release or enhanced membrane permeability.

Isopropyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate

Structural Differences: This analog () replaces the 4-nitrobenzyloxy group with an isobutyryloxy (2-methylpropanoyloxy) substituent. Functional Impact:

- Electron Effects : The isobutyryloxy group is electron-donating compared to the nitrobenzyloxy group, altering electronic distribution and reactivity.

- Solubility : The absence of a nitro group may reduce polarity, increasing logP (estimated ~4.5–5.0) and decreasing aqueous solubility.

Biological Relevance : Such substitutions could shift target selectivity, e.g., from nitroreductase-activated prodrugs to esterase-sensitive compounds .

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Structural Differences: The 5-position substituent here is a quinoline-8-sulfonamido group (), introducing a heteroaromatic system and sulfonamide functionality. Key Comparisons:

6-(5-(4-(Benzyloxy)-3-fluorophenyl)oxazol-4-yl)-5-cyclopropyl-2-(4-fluorophenyl)benzofuran-3-carboxylic Acid

Structural Differences : This compound () replaces the ester with a carboxylic acid and incorporates oxazolyl and fluorophenyl groups.

Functional Impact :

- Acid vs. Ester : The carboxylic acid enhances hydrophilicity (lower logP, higher TPSA) and may improve binding to charged targets (e.g., enzymes).

- Complexity : Additional substituents (cyclopropyl, oxazole) suggest tailored pharmacokinetic profiles, such as increased metabolic resistance or target specificity .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The isopropyl ester in the target compound may be hydrolyzed to a carboxylic acid (as in ) for prodrug activation or metabolite studies .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce bioavailability, whereas sulfonamides improve target engagement .

- Computational Modeling : Tools like ORTEP-3 () and SHELXL () could elucidate crystallographic data to refine SAR predictions.

Activité Biologique

Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate is a synthetic compound with a complex molecular structure that shows promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO, with a molecular weight of approximately 385.36 g/mol. Its structure includes a benzofuran core, an isopropyl group, and a nitrobenzyl moiety, which contribute to its unique chemical properties and biological activities.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its structural components that interact with biological targets involved in inflammatory pathways. For instance, compounds with similar benzofuran structures have been shown to modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely documented. Research indicates that similar compounds can inhibit the growth of various cancer cell lines. For example, certain benzofuran derivatives have demonstrated significant cytotoxicity against ovarian cancer cell lines, with IC values as low as 12 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate may also possess similar anticancer properties.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Initial findings indicate that it may interact with specific receptors or enzymes involved in inflammation and cancer progression. Molecular docking studies could provide insights into its binding affinity and interaction dynamics with target proteins.

Comparative Analysis

To better understand the unique features of isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isopropyl 2-methylbenzoate | CHO | Simplified structure; lacks nitro group |

| 3-Nitrobenzyl acetate | CHNO | Contains acetate instead of a benzofuran core |

| Benzofuran derivatives | Varies | Diverse biological activities based on substituents |

This table illustrates how isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate combines distinct functional groups that may confer unique biological properties compared to simpler analogs.

Case Studies

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various benzofuran derivatives, highlighting their ability to reduce edema in animal models. The results indicated that compounds with nitro substitutions showed enhanced activity compared to their non-nitro counterparts .

- Anticancer Activity Assessment : In vitro studies assessing the cytotoxic effects of benzofuran derivatives on cancer cell lines revealed significant growth inhibition rates. For instance, one derivative exhibited an IC value of 11 μM against human ovarian cancer cells .

Q & A

Q. What are the optimized synthetic routes for Isopropyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis of benzofuran derivatives typically involves multi-step reactions. Key steps include:

- Core formation : Constructing the benzofuran ring via cyclization of substituted phenols or ketones (e.g., using NaH in THF as a base for deprotonation ).

- Functionalization : Introducing the 4-nitrobenzyloxy group via nucleophilic substitution or Mitsunobu reactions.

- Esterification : Finalizing the isopropyl ester group using DCC/DMAP coupling or acid-catalyzed ester exchange.

Q. Yield Optimization Strategies :

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., nitrobenzyloxy protons at δ 5.2–5.4 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉NO₆: 370.12) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use desiccants (e.g., silica gel) to avoid moisture absorption .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound's biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., nitroreductase or cytochrome P450 inhibition) to quantify IC₅₀ values .

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) or use LC-MS to measure intracellular concentrations in cell lines .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Data Interpretation Tip : Normalize results against controls (e.g., DMSO vehicle) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to nitroreductase or DNA topoisomerase II .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, logP, and toxicity .

Q. Example Computational Results :

| Parameter | Predicted Value |

|---|---|

| LogP (lipophilicity) | 3.2 ± 0.3 |

| Topoisomerase II binding energy | –8.5 kcal/mol |

| CYP3A4 inhibition risk | High |

Q. What strategies resolve contradictions in reported synthetic yields or purity levels?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) across labs .

- Advanced Purification : Use preparative HPLC instead of column chromatography for higher purity (>98%) .

- Analytical Harmonization : Standardize characterization protocols (e.g., NMR solvent, MS ionization mode) to reduce variability .

Case Study : Discrepancies in nitrobenzylation yields (50–70%) may arise from residual moisture in DMF; pre-drying solvents over molecular sieves can improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.